molecular formula C6H3ClN2S B3369503 6-Chloro-1,2,3-benzothiadiazole CAS No. 23644-01-1

6-Chloro-1,2,3-benzothiadiazole

Cat. No. B3369503
CAS RN: 23644-01-1
M. Wt: 170.62 g/mol
InChI Key: JDEPJFDVBPZWBW-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3-benzothiadiazole is a chemical compound that is part of the benzothiadiazole family . It is often used in laboratory settings .


Molecular Structure Analysis

The molecule is planar with N-N and S-N distances indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system .


Physical And Chemical Properties Analysis

6-Chloro-1,2,3-benzothiadiazole is a colorless solid . It has a density of 1.499 g/cm^3 . The melting point is 36–37 °C and the boiling point is 220.5 °C .

Safety and Hazards

6-Chloro-1,2,3-benzothiadiazole can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzothiadiazole and its derivatives, including 6-Chloro-1,2,3-benzothiadiazole, have been used as acceptor building blocks for high-performance donor–acceptor polymers in organic electronics . They have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) . This suggests potential future directions in the field of flexible, stretchable, and printable organic electronics .

properties

IUPAC Name

6-chloro-1,2,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)10-9-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEPJFDVBPZWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178315
Record name 1,2,3-Benzothiadiazole, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3-benzothiadiazole

CAS RN

23644-01-1
Record name 1,2,3-Benzothiadiazole, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023644011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Benzothiadiazole, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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